![molecular formula C16H18ClNO2 B12497834 2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)
2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL is a complex organic compound characterized by the presence of a benzyloxy group, a chlorophenyl group, and an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL typically involves multiple steps, starting with the preparation of the benzyloxy and chlorophenyl intermediates One common method involves the reaction of 2-(benzyloxy)ethanol with a chlorinating agent to introduce the chlorine atom at the desired position on the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce primary amines.
Aplicaciones Científicas De Investigación
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can facilitate binding to hydrophobic pockets, while the aminoethanol moiety can form hydrogen bonds with active site residues. This combination of interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)ethanol: Lacks the chlorophenyl and amino groups, making it less versatile in terms of chemical reactivity.
5-Chloro-2-(benzyloxy)aniline: Contains the chlorophenyl and benzyloxy groups but lacks the aminoethanol moiety.
2-(Benzyloxy)-5-chlorophenylacetic acid: Similar structure but with a carboxylic acid group instead of the aminoethanol moiety.
Uniqueness
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C16H18ClNO2 |
|---|---|
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
2-[(5-chloro-2-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H18ClNO2/c17-15-6-7-16(14(10-15)11-18-8-9-19)20-12-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11-12H2 |
Clave InChI |
XHFNUKUZWHMXMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
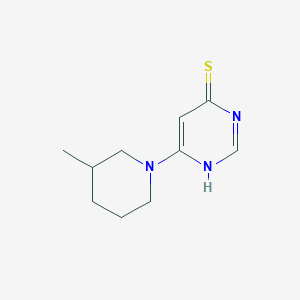
![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
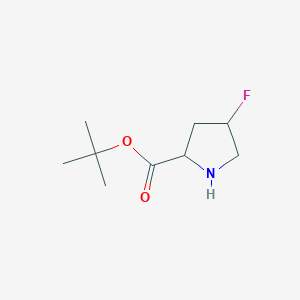
![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)
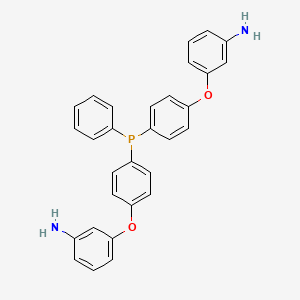
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)
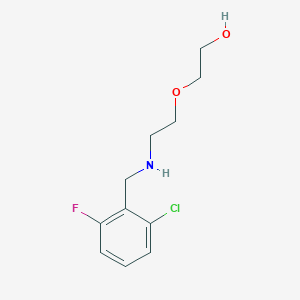
![Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497801.png)
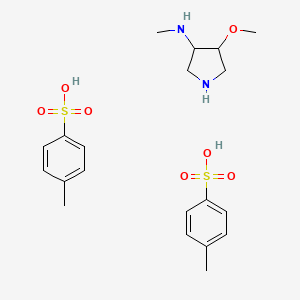
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)
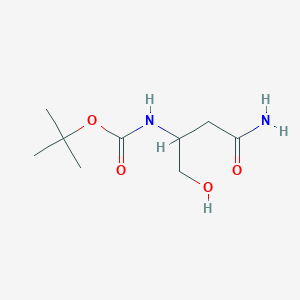
![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)
